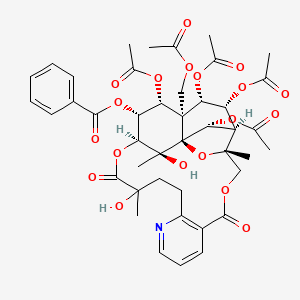
N-Iodophthalimide
Übersicht
Beschreibung
Synthesis Analysis
- N-Iodophthalimide and its isomers have been synthesized with a focus on the interplay of various molecular interactions. These include C-H...O hydrogen bonds, iodo...nitro, iodo...carbonyl interactions, and aromatic pi...pi stacking interactions (Glidewell et al., 2005).
- A novel electrochemical method has been developed for the selective benzylic iodination of methylarenes, using N-hydroxyphthalimide as an electrochemical mediator (Rafiee et al., 2018).
Molecular Structure Analysis
- The molecular structure of various N-Iodophthalimide derivatives has been characterized, revealing the significance of different molecular interactions in determining the overall molecular architecture (Kiyokawa et al., 2015).
Chemical Reactions and Properties
- N-Iodophthalimide undergoes interesting chemical reactions, such as intramolecular cyclization with nitrenium ions, leading to the formation of various nitrogen heterocycles (Kikugawa et al., 2003).
- Another study focused on the synthesis and structural characterization of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, revealing insights into the molecular interactions and ligation with ruthenium(II) (Singh et al., 2000).
Physical Properties Analysis
- The physical properties of N-Iodophthalimide derivatives, such as solubility, stability, and crystalline transitions, have been compared to similar compounds, providing insights into the influence of molecular structure on physical characteristics (Im & Jung, 2000).
Chemical Properties Analysis
- The chemoselective reduction of N-hydroxyphthalimides to phthalimides under mild conditions has been studied, emphasizing the specific reactivity of N-Iodophthalimide derivatives in various chemical contexts (Jacq et al., 2010).
- The synthesis and structure of N-(nitramino)phthalimide have been analyzed, along with its thermal decomposition properties, providing a comprehensive understanding of its chemical behavior (Klenov et al., 2008).
Wissenschaftliche Forschungsanwendungen
Cancer Imaging and Therapy : A novel phthalimide derivative was synthesized and labeled with iodine-131, demonstrating high stability and tumor uptake. This suggests potential use as an imaging and therapeutic agent for cancer (Motaleb et al., 2015).
Electrochemical Iodination : N-Hydroxyphthalimide has been used in an electrochemical method for benzylic iodination of methylarenes. This shows its applicability in selective C-H functionalization, a key process in organic synthesis (Rafiee et al., 2018).
Chemiluminescence Applications : N-Hydroxyphthalimide was developed as a chemiluminescence coreactant, enhancing sensitivity in detecting various biomolecules. This has significant potential in biochemical and clinical analysis (Saqib et al., 2018).
Organic Synthesis : Studies demonstrate the use of N-iodophthalimide in visible-light-induced intermolecular C-H bond imidation of arenes, offering a metal- and photocatalyst-free method for C-N bond formation (Kuribara et al., 2020).
Pharmaceutical Research : Phthalimide derivatives, including those involving iodine, have shown potential in lowering serum cholesterol and triglycerides, indicating their use in developing hypolipidemic drugs (Chapman et al., 1983).
Biochemical Studies : Phthalimide derivatives have been used in fluorescent labeling for studying DNA-protein interactions, highlighting their utility in biochemical research (Riedl et al., 2012).
Safety And Hazards
N-Iodophthalimide is a chemical that can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .
Eigenschaften
IUPAC Name |
2-iodoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGNNPTDCJIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175076 | |
| Record name | N-Iodophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Iodophthalimide | |
CAS RN |
20919-42-0 | |
| Record name | N-Iodophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020919420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iodophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)




![(6S,7R)-2-azaspiro[5.5]undecan-7-ol](/img/structure/B1197930.png)


